molecular formula C9H8F3NO B172807 N-methyl-2-(trifluoromethyl)benzamide CAS No. 171426-41-8

N-methyl-2-(trifluoromethyl)benzamide

Cat. No. B172807
M. Wt: 203.16 g/mol
InChI Key: HUQWVSQZLAQZSF-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethyl)benzamide (MTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 95-97°C. MTB is used in various applications, including as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.

Scientific Research Applications

N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications, including as a fluorescent probe for studying protein-ligand interactions and as a labeling agent for peptides and proteins. It has also been used as a reagent for the synthesis of bioactive compounds and as a ligand in coordination chemistry. N-methyl-2-(trifluoromethyl)benzamide has been shown to selectively bind to certain proteins, making it a useful tool in drug discovery and development.

Mechanism Of Action

N-methyl-2-(trifluoromethyl)benzamide binds to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to selectively bind to certain proteins, such as human serum albumin and bovine serum albumin. The binding of N-methyl-2-(trifluoromethyl)benzamide to proteins can cause conformational changes, which can affect the function of the protein.

Biochemical And Physiological Effects

N-methyl-2-(trifluoromethyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been used in studies to investigate the pharmacokinetics and biodistribution of drugs. N-methyl-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

N-methyl-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has minimal toxicity. However, N-methyl-2-(trifluoromethyl)benzamide has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding.

Future Directions

There are several future directions for research on N-methyl-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-2-(trifluoromethyl)benzamide-based fluorescent probes for imaging biological systems. Another area of research is the use of N-methyl-2-(trifluoromethyl)benzamide as a labeling agent for proteins and peptides. Additionally, the development of N-methyl-2-(trifluoromethyl)benzamide-based drugs for the treatment of various diseases is an area of interest. Finally, the investigation of the binding mechanism of N-methyl-2-(trifluoromethyl)benzamide to proteins and the development of new N-methyl-2-(trifluoromethyl)benzamide derivatives with improved binding affinity and specificity is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound with unique properties that make it useful in various scientific research applications. Its high purity and stability make it a valuable tool in drug discovery and development, while its minimal toxicity makes it safe for use in vitro and in vivo. Future research on N-methyl-2-(trifluoromethyl)benzamide will likely focus on the development of new applications and derivatives with improved properties.

properties

CAS RN

171426-41-8

Product Name

N-methyl-2-(trifluoromethyl)benzamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

HUQWVSQZLAQZSF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(F)(F)F

synonyms

BenzaMide, N-Methyl-2-(trifluoroMethyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoromethyl)benzoyl chloride and methylamine (2M, THF solution) were reacted in chloroform at room temperature to obtain N-methyl-2-(trifluoromethyl)benzamide.
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